molecular formula C20H22N4O3S B2864317 4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide CAS No. 2034620-42-1

4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide

Cat. No. B2864317
M. Wt: 398.48
InChI Key: ZRFYDWMFOYUOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality 4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

The compound is synthesized through a series of reactions involving 4-Acetyl-N, N-diethylbenzenesulfonamide condensed with dimethylformamide dimethylacetal to yield enaminone. This enaminone reacts with different reagents to produce derivatives, including pyrazoles and benzofuran, designed to act as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest some synthesized compounds are suitable COX-2 inhibitors with potential for further modification (Hassan, 2014).

Antimicrobial Activities

Research into pyrazolo[1,5-a]pyrimidine derivatives containing the sulfathiazole moiety indicates good antibacterial and antifungal activity. The structural determination of these compounds was based on IR, 1H and 13C NMR, and mass spectroscopic data, showcasing the compound's potential in developing new antimicrobial agents (El-Sayed, Fadda, & El-Saadaney, 2020).

Anticancer and Radiosensitizing Evaluation

Novel sulfonamide derivatives synthesized from the compound have been evaluated for their anticancer activity and ability to enhance cell killing effect of γ-radiation. Some derivatives showed higher activity than doxorubicin, indicating their potential as anticancer and radiosensitizing agents (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Enzymatic Inhibition and Therapeutic Applications

Derivatives of the compound have been designed to selectively inhibit ZAK, a kinase involved in cardiac hypertrophy. One study demonstrated strong inhibition of ZAK kinase activity and suppression of its downstream signals, indicating its potential for therapeutic applications in treating cardiac hypertrophy (Chang et al., 2017).

properties

IUPAC Name

4-acetyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-14-19(15(2)24(23-14)20-6-4-5-12-21-20)11-13-22-28(26,27)18-9-7-17(8-10-18)16(3)25/h4-10,12,22H,11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFYDWMFOYUOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide

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